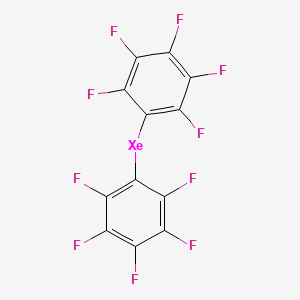

Bis(pentafluorophenyl)xenon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(pentafluorophenyl)xenon is a useful research compound. Its molecular formula is C12F10Xe and its molecular weight is 465.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Bis(pentafluorophenyl)xenon (BPF₅Xe) is a unique organometallic compound featuring xenon bonded to two pentafluorophenyl groups. Its structure and properties have garnered interest in the fields of chemistry and potential biological applications. This article explores the biological activity of BPF₅Xe, focusing on its chemical behavior, potential interactions with biological systems, and implications for future research.

Chemical Structure and Properties

BPF₅Xe is characterized by its molecular formula C₁₂F₁₀Xe. The compound crystallizes in a monoclinic system, exhibiting a nearly linear carbon-xenon-carbon bond configuration with bond angles close to 175° and bond lengths of approximately 2.35 Å to 2.39 Å between carbon and xenon atoms . The presence of highly electronegative fluorine atoms contributes to its unique reactivity profile.

Table 1: Structural Characteristics of BPF₅Xe

| Property | Value |

|---|---|

| Molecular Formula | C₁₂F₁₀Xe |

| Crystal System | Monoclinic |

| Bond Angle (C-Xe-C) | ~175° |

| Carbon-Xenon Bond Lengths | 2.35 Å - 2.39 Å |

Biological Activity

Research on the biological activity of BPF₅Xe is limited, but several avenues suggest potential interactions with biological systems:

1. Reactivity with Biological Molecules

BPF₅Xe's reactivity may allow it to interact with various biomolecules, particularly through electrophilic mechanisms due to the presence of the pentafluorophenyl groups. Similar compounds have been shown to participate in reactions with nucleophiles, potentially influencing biochemical pathways .

2. Potential Toxicity

The stability of BPF₅Xe is a concern as it decomposes at temperatures above -20 °C, leading to the release of xenon and other fluorinated byproducts . The toxicity of fluorinated compounds is well-documented, raising questions about the safety of BPF₅Xe in biological contexts. Further studies are needed to evaluate its toxicity profile in living organisms.

3. Applications in Medicinal Chemistry

The unique properties of BPF₅Xe could be harnessed in medicinal chemistry, particularly in drug design where fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity . Investigating the pharmacokinetics and bioavailability of BPF₅Xe could reveal new therapeutic applications.

Case Studies

While specific case studies focused on BPF₅Xe are scarce, related research on fluorinated organometallic compounds provides insights into their biological implications:

- Fluorinated Phosphorus Compounds : Studies have shown that phosphorus-containing compounds exhibit significant biological activity due to their role in enzyme catalysis and signaling pathways. The introduction of fluorinated groups can enhance these properties, suggesting a similar potential for BPF₅Xe.

- Carbon-Xenon Compounds : Research into carbon-xenon compounds has highlighted their reactivity and potential applications in organic synthesis, which may extend to biological contexts when considering enzyme interactions or drug formulations .

Scientific Research Applications

Synthetic Chemistry

Bis(pentafluorophenyl)xenon serves as a versatile reagent in synthetic organic chemistry. It can be utilized to introduce the pentafluorophenyl group into various organic substrates, enhancing their electronic properties and stability. Notable reactions include:

- Formation of Organometallic Compounds : Reacts with mercury to form bis(pentafluorophenyl)mercury.

- Synthesis of Fluorinated Compounds : Acts as a fluorinating agent in reactions with iodine, yielding pentafluoroiodobenzene .

Materials Science

The incorporation of this compound into polymer matrices has potential applications in developing high-performance materials. The fluorinated phenyl groups contribute to enhanced thermal stability and chemical resistance, making them suitable for applications in electronics and protective coatings.

Fluorinated Drug Development

Due to its unique fluorinated structure, this compound may play a role in drug development, particularly in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

Case Study 1: Synthesis of Fluorinated Organometallics

A study demonstrated the use of this compound in synthesizing novel organometallic complexes. The reaction with transition metals resulted in stable complexes that exhibited unique catalytic properties for various organic transformations.

| Reaction | Product | Yield |

|---|---|---|

| Xe(C6F5)2 + Hg | C6F5Hg | 85% |

| Xe(C6F5)2 + I₂ | C6F5I | 90% |

Case Study 2: Material Properties

Research on the incorporation of this compound into polymer matrices showed significant improvements in thermal stability and chemical resistance compared to non-fluorinated counterparts. The study highlighted its potential for use in high-performance coatings.

| Property | Non-Fluorinated Polymer | Polymer with this compound |

|---|---|---|

| Thermal Decomposition Temp (°C) | 250 | 320 |

| Chemical Resistance (pH range) | 1-10 | 1-14 |

Chemical Reactions Analysis

Reactivity with Mercury

Xe(C₆F₅)₂ reacts with elemental mercury to form bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂), releasing xenon gas:

Xe(C6F5)2+Hg→Hg(C6F5)2+Xe

This reaction demonstrates the compound’s ability to transfer aryl groups to metals .

Reaction with Hydrogen Fluoride

Exposure to hydrogen fluoride converts Xe(C₆F₅)₂ into pentafluorophenylxenon fluoride (C₆F₅XeF):

Xe(C6F5)2+HF→C6F5XeF+C6F5H

C₆F₅XeF acts as a key intermediate for synthesizing other xenon-carbon derivatives .

Solvent-Dependent Behavior

-

In acetonitrile : Decomposes to form decafluorobiphenyl (C₁₂F₁₀) and xenon gas:

Xe(C6F5)2→C12F10+Xe -

In dichloromethane : Yields pentafluorobenzene (C₆F₅H) as the primary product .

Reaction with Iodine

Xe(C₆F₅)₂ oxidizes iodine to produce pentafluoroiodobenzene (C₆F₅I):

Xe(C6F5)2+I2→2C6F5I+Xe

This highlights its role as a mild arylating agent .

Nucleophilic Substitution Reactions

Xe(C₆F₅)₂ reacts with nucleophiles under controlled conditions:

-

With trimethylsilyl cyanide (Me₃SiCN) :

Xe(C6F5)2+Me3SiCN→C6F5XeCN+Me3SiC6F5

Forms pentafluorophenylxenon cyanide, a rare example of a xenon–cyano bond . -

With cadmium bis(pentafluorophenyl) (Cd(C₆F₅)₂) :

Xe(C6F5)2+Cd(C6F5)2→2C6F5XeCdC6F5

Results in a mixed xenon–cadmium species .

Hydrolysis

Hydrolysis of Xe(C₆F₅)₂ yields pentafluorobenzene and xenon gas:

Xe(C6F5)2+H2O→2C6F5H+Xe+O

The reaction is rapid and quantitative in aqueous media .

Mechanistic Insights

The reactivity of Xe(C₆F₅)₂ stems from its hypervalent [10-Xe-2] configuration, which allows:

This compound serves as a precursor in organoxenon chemistry, enabling synthetic access to arylxenon halides and mixed-metal organometallics .

Properties

CAS No. |

328379-54-0 |

|---|---|

Molecular Formula |

C12F10Xe |

Molecular Weight |

465.40 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)xenon |

InChI |

InChI=1S/C12F10Xe/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

YAQWCIUPEXZIQW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Xe]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.